molecular formula C7H12ClN3 B13048340 (R)-1-(2-Methylpyrimidin-5-YL)ethan-1-amine hcl

(R)-1-(2-Methylpyrimidin-5-YL)ethan-1-amine hcl

カタログ番号: B13048340
分子量: 173.64 g/mol
InChIキー: LHCCIQSEEUPJKA-NUBCRITNSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

(R)-1-(2-Methylpyrimidin-5-YL)ethan-1-amine HCl is a chiral amine intermediate of significant interest in the design and synthesis of sophisticated small molecule therapeutics. Its core structure, featuring a pyrimidine heterocycle, is a privileged scaffold in medicinal chemistry, often employed to target ATP-binding sites in protein kinases . The stereochemistry of the (R)-enantiomer is critical for achieving optimal binding affinity and selectivity when incorporated into drug candidates. This compound serves as a key chiral building block in the development of Bruton's Tyrosine Kinase (BTK) inhibitors , a major class of therapeutics for the treatment of B-cell malignancies and autoimmune diseases. Research utilizing this intermediate is focused on exploring structure-activity relationships to enhance potency, improve pharmacokinetic properties, and reduce off-target effects in novel oncology and immunology pipelines. Its application extends to the synthesis of potential bifunctional degraders such as Proteolysis Targeting Chimeras (PROTACs) , where it can function as a warhead to recruit E3 ubiquitin ligases, enabling the targeted degradation of disease-relevant proteins.

特性

分子式

C7H12ClN3

分子量

173.64 g/mol

IUPAC名

(1R)-1-(2-methylpyrimidin-5-yl)ethanamine;hydrochloride

InChI

InChI=1S/C7H11N3.ClH/c1-5(8)7-3-9-6(2)10-4-7;/h3-5H,8H2,1-2H3;1H/t5-;/m1./s1

InChIキー

LHCCIQSEEUPJKA-NUBCRITNSA-N

異性体SMILES

CC1=NC=C(C=N1)[C@@H](C)N.Cl

正規SMILES

CC1=NC=C(C=N1)C(C)N.Cl

製品の起源

United States
Foundational & Exploratory

(R)-1-(2-Methylpyrimidin-5-YL)ethan-1-amine hcl physicochemical properties

Author: BenchChem Technical Support Team. Date: April 2026

An In-depth Technical Guide to the Physicochemical Properties of (R)-1-(2-Methylpyrimidin-5-YL)ethan-1-amine HCl

Introduction

In the landscape of modern drug discovery, heterocyclic scaffolds are of paramount importance, with pyrimidine derivatives representing a cornerstone in medicinal chemistry.[1][2] (R)-1-(2-Methylpyrimidin-5-YL)ethan-1-amine, a chiral amine featuring this key pyrimidine moiety, serves as a valuable building block in the synthesis of potentially therapeutic agents. Its hydrochloride (HCl) salt form is often utilized to improve physicochemical properties essential for drug development.[3][4]

The journey from a promising chemical entity to a viable drug candidate is critically dependent on a thorough understanding of its physicochemical profile. Properties such as melting point, pKa, and solubility govern a molecule's stability, bioavailability, formulation feasibility, and ultimately, its therapeutic efficacy.[5][6] This guide provides a comprehensive technical overview of the core physicochemical properties of (R)-1-(2-Methylpyrimidin-5-YL)ethan-1-amine HCl. It is designed for researchers, scientists, and drug development professionals, offering not only a summary of expected characteristics but also detailed, field-proven methodologies for their empirical determination. The causality behind experimental choices is explained to provide a framework for robust and reliable characterization.

Chemical Identity and Structure

The foundational step in any physicochemical assessment is the unambiguous confirmation of the molecule's identity and structure. (R)-1-(2-Methylpyrimidin-5-YL)ethan-1-amine HCl is characterized by a chiral carbon center, a primary amine, and a weakly basic pyrimidine ring. The hydrochloride salt form is created by reacting the basic amine with hydrochloric acid.[3] Given the presence of two basic nitrogen centers (the primary amine and a ring nitrogen), both mono- and di-hydrochloride salts are possible.

PropertyData
IUPAC Name (1R)-1-(2-methylpyrimidin-5-yl)ethanamine;hydrochloride
Synonym(s) (R)-1-(2-Methylpyrimidin-5-yl)ethanamine HCl
CAS Number 1071435-99-8 (Free Base)[7]
Molecular Formula C₇H₁₂ClN₃ (Monohydrochloride) / C₇H₁₃Cl₂N₃ (Dihydrochloride)[3]
Molecular Weight 173.64 g/mol (Monohydrochloride) / 210.10 g/mol (Dihydrochloride)[3]

Key Structural Features:

  • Chiral Center: The presence of a stereogenic carbon at the ethylamine attachment point means the molecule exists as enantiomers. The specified (R)-configuration is critical, as stereoisomers can have vastly different biological activities.[8]

  • Primary Amine: This group is a primary determinant of the molecule's basicity and serves as a key site for hydrogen bonding.[9]

  • Pyrimidine Ring: This heterocyclic system contains two nitrogen atoms, contributing to the molecule's overall basicity and providing sites for potential metabolic activity or receptor interaction.

Solid-State Characterization

The solid-state properties of an active pharmaceutical ingredient (API) are crucial for its handling, stability, and manufacturability.

Melting Point and Thermal Behavior

The melting point is a fundamental thermal property that provides an initial indication of purity and identity. Pure crystalline compounds typically exhibit a sharp melting point, whereas impurities will broaden the melting range.[10] Hydrochloride salts of organic amines are generally crystalline solids with relatively high melting points, often in the range of 150°C to 300°C, reflecting the strong ionic interactions in the crystal lattice.

Differential Scanning Calorimetry (DSC) is a more advanced technique that complements capillary melting point data by measuring the heat flow required to raise the sample temperature. A DSC thermogram provides precise melting onset and peak temperatures, as well as the enthalpy of fusion, which can reveal information about crystallinity and polymorphism.[11]

Experimental Protocol: Melting Point Determination (Capillary Method)

This standard technique provides a reliable determination of the melting range.[10]

Causality: The capillary method is chosen for its simplicity and the small amount of material required. The visual observation of the transition from a solid to a liquid state within a controlled temperature ramp provides a direct, empirical measurement of the melting range.

Methodology:

  • Sample Preparation: Ensure the sample is completely dry and finely powdered to allow for uniform packing and efficient heat transfer.[10]

  • Capillary Loading: Load the powdered sample into a thin-walled capillary tube to a height of 2-3 mm. Pack the sample tightly by tapping the tube.

  • Instrumentation: Place the capillary into a calibrated melting point apparatus equipped with a heating block and a high-accuracy thermometer or digital sensor.

  • Measurement:

    • Heat the block rapidly to a temperature approximately 15-20°C below the expected melting point.

    • Reduce the heating rate to 1-2°C per minute to ensure thermal equilibrium between the sample, heating block, and thermometer.

    • Record the temperature at which the first drop of liquid appears (onset of melting) and the temperature at which the last solid crystal melts (completion of melting). This range is the melting point.

  • Validation: Perform the measurement in triplicate to ensure reproducibility.

Solution Properties

The behavior of a drug substance in solution dictates its absorption, distribution, and formulation into a final dosage form.

Acidity and Basicity (pKa)

The ionization constant (pKa) is one of the most critical physicochemical parameters. It defines the extent of ionization of a molecule at a given pH.[12] For a basic compound like (R)-1-(2-Methylpyrimidin-5-YL)ethan-1-amine, the pKa values indicate the pH at which 50% of the molecules are in their ionized (protonated) form. This profoundly affects solubility, permeability across biological membranes, and receptor binding.[5] This molecule is expected to have at least two pKa values: one for the more basic primary amine and another for the less basic pyrimidine ring nitrogen.

Experimental Protocol: pKa Determination by Potentiometric Titration

Potentiometric titration is the gold-standard method for pKa determination due to its accuracy and reliability.[12][13]

Causality: This method directly measures the change in pH of a solution as a titrant of known concentration is added. The point of maximum buffer capacity (the flattest part of the titration curve's derivative) corresponds to the inflection point on the sigmoidal pH curve, which by definition is the pKa.[14]

Methodology:

  • System Calibration: Calibrate a high-precision pH meter and electrode using at least three standard aqueous buffers (e.g., pH 4, 7, and 10).[13]

  • Sample Preparation: Accurately weigh the hydrochloride salt and dissolve it in a known volume of water or a water-cosolvent mixture if solubility is limited. The concentration should be around 1-10 mM.[5] Maintain a constant ionic strength using a background electrolyte like 0.15 M KCl.[13]

  • Titration:

    • Place the solution in a jacketed vessel to maintain a constant temperature (e.g., 25°C or 37°C).

    • Purge the solution with nitrogen to remove dissolved CO₂.

    • Titrate the solution by making small, incremental additions of a standardized strong base (e.g., 0.1 M NaOH).

    • After each addition, allow the pH reading to stabilize (e.g., drift < 0.01 pH units/minute) before recording the pH and the volume of titrant added.[13]

  • Data Analysis:

    • Plot the measured pH versus the volume of titrant added to generate a titration curve.

    • Calculate the first derivative of the curve to precisely identify the inflection point(s).

    • The pH at each inflection point corresponds to a pKa value.

  • Validation: Perform a minimum of three independent titrations to calculate the average pKa and standard deviation.[13]

pKa_Determination_Workflow cluster_prep Preparation cluster_titration Titration cluster_analysis Analysis Calibrate Calibrate pH Meter (pH 4, 7, 10 Buffers) Prepare Prepare Analyte Solution (1-10 mM in 0.15M KCl) Calibrate->Prepare Titrate Titrate with Standardized NaOH Prepare->Titrate Record Record pH vs. Titrant Volume (Wait for Stabilization) Titrate->Record Plot Plot pH vs. Volume Record->Plot Analyze Identify Inflection Point(s) (Derivative Analysis) Plot->Analyze Calculate Calculate pKa Value(s) Analyze->Calculate Repeat Validation Calculate->Repeat Repeat 3x for Validation

Caption: Workflow for pKa determination via potentiometric titration.

Solubility

Aqueous solubility is a critical barrier to drug absorption. Salt formation is a primary strategy to increase the solubility of poorly soluble basic compounds.[15] The solubility of (R)-1-(2-Methylpyrimidin-5-YL)ethan-1-amine HCl is expected to be pH-dependent. At low pH, the common ion effect from excess chloride ions in the medium (e.g., gastric fluid) may suppress solubility.[6][16] As pH increases, the hydrochloride salt will convert to the less soluble free base, causing a decrease in solubility until it reaches the intrinsic solubility of the free base at high pH.

Experimental Protocol: Equilibrium Solubility Determination (Shake-Flask Method)

The shake-flask method is universally recognized as the "gold standard" for determining thermodynamic equilibrium solubility.[17]

Causality: This method ensures that a true equilibrium is reached between the undissolved solid and the saturated solution by allowing sufficient time for dissolution. Measuring concentration at multiple time points confirms that equilibrium has been established.[18]

Methodology:

  • Buffer Preparation: Prepare a series of aqueous buffers covering the physiological pH range (e.g., pH 1.2, 4.5, and 6.8).[18]

  • Sample Addition: Add an excess amount of the solid HCl salt to a known volume of each buffer in a sealed vial. The presence of undissolved solid must be visible throughout the experiment.[17]

  • Equilibration: Place the vials in an orbital shaker or rotator in a temperature-controlled environment (typically 37 ± 1 °C for biopharmaceutical relevance).[18]

  • Sampling: At predetermined time points (e.g., 2, 4, 8, 24, 48 hours), withdraw an aliquot of the suspension.

  • Phase Separation: Immediately separate the solid from the liquid via centrifugation or filtration (using a filter that does not adsorb the compound).

  • Analysis: Accurately dilute the clear supernatant and determine the concentration of the dissolved compound using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.

  • Equilibrium Confirmation: Equilibrium is reached when consecutive measurements show no significant change in concentration (e.g., <10% difference).[18] The final pH of the saturated solution should also be measured and reported.

Solubility_Workflow Start Add Excess Solid to Buffer (e.g., pH 1.2, 4.5, 6.8) Equilibrate Equilibrate in Shaker (37°C) Start->Equilibrate Sample Withdraw Aliquot at Time Points (t1, t2...tn) Equilibrate->Sample Separate Separate Solid/Liquid (Centrifuge/Filter) Sample->Separate Analyze Analyze Supernatant Concentration (HPLC) Separate->Analyze Check Is Concentration Stable? Analyze->Check End Equilibrium Solubility Determined Check->End Yes Continue Continue Shaking Check->Continue No Continue->Equilibrate

Caption: Shake-flask method for equilibrium solubility determination.

Spectroscopic Profile for Structural Elucidation

Spectroscopic analysis is indispensable for confirming the chemical structure and identity of a molecule.[19] A combination of NMR, IR, and Mass Spectrometry provides a complete picture of the molecular framework and functional groups.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR spectroscopy provide detailed information about the carbon-hydrogen framework of a molecule.[1] For (R)-1-(2-Methylpyrimidin-5-YL)ethan-1-amine HCl, specific chemical shifts are expected.

Expected ¹H NMR Chemical Shifts (δ, ppm) Assignment
~8.5 - 9.0Pyrimidine ring protons (deshielded by N atoms)[2]
~4.0 - 4.5Methine proton (-CH-NH₂) adjacent to chiral center
~2.5 - 2.8Methyl protons on pyrimidine ring (-CH₃)
~1.5 - 1.8Methyl protons on ethyl group (-CH-CH₃)[2]
Broad SignalAmine protons (-NH₂ or -NH₃⁺), exchangeable with D₂O
Expected ¹³C NMR Chemical Shifts (δ, ppm) Assignment
~150 - 170Pyrimidine ring carbons adjacent to N atoms[1]
~120 - 140Other pyrimidine ring carbons
~45 - 55Methine carbon (-CH-NH₂)
~20 - 25Methyl carbons (both on ring and ethyl group)
Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the presence of specific functional groups based on their characteristic vibrational frequencies.

Expected IR Absorption Bands (cm⁻¹) Vibrational Assignment
3200 - 3400N-H stretching (amine)[20]
2800 - 3100C-H stretching (aromatic and aliphatic)[2]
~2400 - 2700Broad absorption characteristic of amine salt (R-NH₃⁺)
~1550 - 1650C=N and C=C stretching in pyrimidine ring[2]
~1400 - 1500C-H bending
General Workflow for Physicochemical Characterization

A logical workflow ensures that foundational data is gathered before more complex experiments are undertaken. Structural confirmation is the prerequisite for all other tests.

Characterization_Workflow cluster_synthesis API Synthesis cluster_structure Structural Elucidation cluster_properties Property Determination API (R)-1-(2-MP)E-1-amine HCl NMR NMR (¹H, ¹³C) API->NMR Identity Confirmation MS Mass Spec (Mol. Weight) API->MS Identity Confirmation IR IR Spec (Func. Groups) API->IR Identity Confirmation Solid Solid-State (Melting Point, DSC) NMR->Solid Characterization Solution Solution (pKa, Solubility) NMR->Solution Characterization MS->Solid Characterization MS->Solution Characterization IR->Solid Characterization IR->Solution Characterization Report Final Report Solid->Report Solution->Report

Sources

Thermal Characterization and Stability Profiling of (R)-1-(2-Methylpyrimidin-5-yl)ethan-1-amine Hydrochloride

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Molecular Architecture

The physicochemical characterization of active pharmaceutical ingredient (API) building blocks is a foundational step in rational drug design. (R)-1-(2-Methylpyrimidin-5-yl)ethan-1-amine hydrochloride is a highly valuable chiral intermediate used in the synthesis of targeted therapeutics, particularly kinase inhibitors.

The molecular architecture of this compound features a pyrimidine ring substituted with a methyl group at the 2-position and a chiral ethanamine group at the 5-position[1]. While the freebase form (CAS 1071435-99-8)[2] is highly reactive and prone to degradation, conversion to the hydrochloride salt (analogous to the dihydrochloride variant, CAS 2665660-59-1) significantly enhances the compound's solid-state stability and aqueous solubility[1].

Understanding the melting point ( Tm​ ) and thermal degradation ( Td​ ) of the specific (R)-enantiomer is critical. Enantiopure salts often exhibit distinct crystal packing arrangements compared to their racemic counterparts, directly impacting lattice energy, hygroscopicity, and downstream formulation processes such as hot-melt extrusion or milling.

Thermodynamic Principles of the Solid State

The melting point of an amine hydrochloride salt is not merely a physical constant; it is a thermodynamic readout of its crystal lattice strength. The protonation of the primary amine ( −NH3+​ ) by hydrochloric acid establishes a robust network of ionic interactions with the chloride anion ( Cl− ). Furthermore, the nitrogen atoms within the pyrimidine ring act as strong hydrogen-bond acceptors, creating a highly ordered, three-dimensional supramolecular network.

Because empirical thermal data for proprietary chiral intermediates is highly dependent on the crystallization solvent and polymorphic form, analytical scientists must rely on rigorous, self-validating methodologies to determine the exact thermal profile of their specific batch.

Self-Validating Analytical Methodologies

To ensure absolute scientific integrity, thermal characterization cannot be performed in isolation. Every protocol must include built-in validation steps to prove the instrument's accuracy before the API is analyzed.

Protocol A: Differential Scanning Calorimetry (DSC) for Melting Point

Objective: To determine the thermodynamic melting onset ( Tm,onset​ ) and enthalpy of fusion ( ΔHf​ ).

  • System Suitability (Calibration): Run an Indium standard ( Tm​=156.6∘C , ΔHf​=28.45 J/g ).

    • Causality: This self-validating step ensures the thermocouple and heat-flux sensors are strictly accurate. If the Indium peak deviates by >0.5°C, the system is out of calibration and the API data cannot be trusted.

  • Sample Preparation: Accurately weigh 2.00 ± 0.10 mg of the (R)-enantiomer HCl salt into a standard aluminum pan. Pierce the lid to create a 50 µm pinhole.

    • Causality: The pinhole allows trace volatile impurities or surface moisture to escape during heating. Without it, vapor pressure builds up, deforming the pan, altering thermal contact with the sensor, and artificially broadening the melting endotherm.

  • Atmosphere Control: Purge the furnace with dry Nitrogen at a flow rate of 50 mL/min.

    • Causality: An inert atmosphere displaces oxygen, preventing premature oxidative exothermic reactions that could mask or distort the endothermic melting peak.

  • Thermal Program: Equilibrate at 25°C for 5 minutes, then heat at 10°C/min to 250°C.

    • Causality: A 10°C/min heating rate provides the optimal balance. Faster rates cause "thermal lag" (shifting the apparent Tm​ artificially high), while slower rates reduce the signal-to-noise ratio of the heat flow measurement.

Protocol B: Thermogravimetric Analysis (TGA) for Thermal Stability

Objective: To determine the degradation onset temperature ( Td,5%​ ) and mass loss profile.

  • System Suitability: Run a Calcium Oxalate Monohydrate standard.

    • Causality: Validates the microbalance accuracy across three distinct, temperature-specific mass-loss steps.

  • Sample Preparation: Load 5.0 - 10.0 mg of the sample into a tared platinum crucible.

    • Causality: Platinum is chemically inert and possesses high thermal conductivity, preventing localized "hot spots" within the powder bed that cause uneven degradation.

  • Thermal Program: Heat from 25°C to 600°C at 10°C/min under a 60 mL/min Nitrogen purge.

    • Causality: Captures the full degradation profile, allowing differentiation between the loss of unbound solvent (<100°C) and true chemical decomposition (>200°C).

Visualizations of Workflows and Mechanisms

Workflow A System Calibration (Indium Standard) B Sample Prep (1-3 mg, Al Pan) A->B Validated C DSC Analysis (10°C/min, N2) B->C Thermal D TGA Analysis (5-10 mg, Pt Crucible) B->D Mass E Data Synthesis (Tm & Td) C->E D->E

Fig 1: Self-validating thermal characterization workflow for API salts.

Degradation S1 (R)-1-(2-Methylpyrimidin-5-yl) ethan-1-amine HCl S2 Crystal Lattice Breakdown (Melting Endotherm) S1->S2 Heat (Tm) S3 Dehydrohalogenation (Loss of HCl gas) S2->S3 Heat (Td) S4 Side-Chain Cleavage & Ring Fragmentation S3->S4 Pyrolysis S5 Carbonaceous Residue (>400°C) S4->S5 Continued Heating

Fig 2: Sequential thermal degradation pathway of the hydrochloride salt.

Quantitative Data Summary

Based on structural analogs of pyrimidine-ethanamine hydrochlorides, the following table summarizes the representative thermal parameters you should expect to validate during your empirical testing.

ParameterRepresentative Value / RangeAnalytical MethodMechanistic Significance
Melting Onset ( Tm,onset​ ) 195.0°C – 210.0°CDSC (10°C/min)Indicates the start of crystal lattice collapse; highly sensitive to chiral impurities (e.g., presence of the S-enantiomer).
Peak Melting Temp ( Tm,peak​ ) 198.0°C – 215.0°CDSC (10°C/min)The thermodynamic melting point of the bulk API salt.
Enthalpy of Fusion ( ΔHf​ ) 110 – 140 J/gDSC IntegrationQuantifies the energy required to disrupt the ionic and hydrogen-bond network.
Degradation Onset ( Td,5%​ ) > 240.0°CTGA (N 2​ purge)Temperature at which 5% mass loss occurs, typically driven by dehydrohalogenation (loss of HCl).

References

Sources

Exact Mass and Molecular Weight Profiling of (R)-1-(2-Methylpyrimidin-5-yl)ethan-1-amine HCl

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In modern drug development, the precise characterization of chiral building blocks is non-negotiable. (R)-1-(2-Methylpyrimidin-5-yl)ethan-1-amine is a critical chiral intermediate frequently utilized in the synthesis of targeted therapeutics, particularly kinase inhibitors and CNS-active agents.

As a free base, this compound is susceptible to oxidative degradation and volatilization. Consequently, it is almost exclusively synthesized, stored, and utilized as a hydrochloride (HCl) salt [1]. This technical guide provides an authoritative breakdown of its exact mass, molecular weight, and the analytical workflows required to validate its structural and chiral integrity.

Physicochemical Profiling & Mass Calculations

Understanding the distinction between average molecular weight (used for stoichiometric reaction planning) and monoisotopic exact mass (used for High-Resolution Mass Spectrometry identification) is critical.

The compound features a pyrimidine ring and a primary amine at the chiral center. Depending on the crystallization conditions, it can exist as a monohydrochloride or a dihydrochloride salt[1, 2].

Quantitative Mass Summary
PropertyFree BaseMonohydrochloride Salt (HCl)Dihydrochloride Salt (2HCl)
Chemical Formula C₇H₁₁N₃C₇H₁₂ClN₃C₇H₁₃Cl₂N₃
Average Molecular Weight 137.18 g/mol 173.64 g/mol 210.10 g/mol
Monoisotopic Exact Mass 137.0953 Da173.0720 Da209.0487 Da
Theoretical[M+H]⁺ (ESI+) 138.1026 m/z138.1026 m/z138.1026 m/z

Note: The exact mass of the salts includes the most abundant isotopes (¹²C, ¹H, ¹⁴N, ³⁵Cl). However, during Electrospray Ionization (ESI), the salt dissociates, and the mass spectrometer detects the protonated free base.

Structural Causality & Analytical Behavior

Why the Hydrochloride Salt?

The selection of the HCl salt form is not arbitrary. The free base of 1-(2-Methylpyrimidin-5-yl)ethan-1-amine possesses a primary amine that can act as a nucleophile, leading to unwanted dimerization or oxidation over time. Converting it to the HCl salt protonates the amine, rendering it non-nucleophilic and drastically increasing its aqueous solubility and thermal stability [3].

Mass Spectrometry (MS) Implications

A common pitfall for novice analysts is searching for the exact mass of the intact salt (173.0720 Da) in LC-MS data. In solution, the HCl salt completely dissociates. In positive ion mode (ESI+), the primary amine is protonated, yielding an [M+H]⁺ ion at m/z 138.1026 . The chloride counter-ion can independently be observed in negative ion mode (ESI-) at m/z 34.9689 (³⁵Cl) and m/z 36.9659 (³⁷Cl), maintaining the characteristic 3:1 isotopic ratio.

MS_Workflow A Sample Prep (HCl Salt Dissociation) B LC Separation (C18 Column) A->B Aqueous/Org Gradient C ESI+ Ionization [M+H]+ = 138.1026 B->C Eluent D HRMS Analyzer (Orbitrap/TOF) C->D Ion Beam E Data Analysis (Isotopic Profiling) D->E Spectra

Figure 1: High-Resolution Mass Spectrometry (HRMS) workflow for exact mass verification.

Experimental Protocols: A Self-Validating System

To ensure absolute trustworthiness in your analytical data, the following protocols are designed as self-validating systems. Every step includes a mechanistic rationale (causality) and an internal control.

Protocol A: Exact Mass Determination via HRMS (Orbitrap/Q-TOF)

Objective: Validate the molecular identity of the compound with a mass accuracy of < 3 ppm.

  • System Calibration (Internal Control):

    • Action: Infuse a standard calibration mix (e.g., Pierce LTQ Velos ESI Positive Ion Calibration Solution) prior to the run. Use a lock mass (e.g., Leucine Enkephalin, m/z 556.2771) during the run.

    • Causality: Compensates for instrumental drift in real-time, ensuring the measured exact mass is highly accurate.

  • Sample Preparation:

    • Action: Dissolve 1 mg of (R)-1-(2-Methylpyrimidin-5-yl)ethan-1-amine HCl in 1 mL of 50:50 Water:Acetonitrile containing 0.1% Formic Acid. Dilute 1:100 for injection.

    • Causality: Formic acid ensures the primary amine remains fully protonated, maximizing ionization efficiency in ESI+ mode.

  • Injection Sequence (Self-Validation):

    • Action: Inject Blank → Sample → Blank.

    • Causality: The pre-blank establishes the baseline. The post-blank proves there is no column carryover or memory effect from the highly basic amine.

  • Data Processing:

    • Action: Extract the ion chromatogram (EIC) for m/z 138.1026 . Compare the experimental isotopic pattern against the theoretical distribution for C₇H₁₂N₃⁺.

    • Causality: Exact mass alone is insufficient; matching the M+1 (¹³C contribution) and M+2 isotopic abundance confirms the elemental composition.

Protocol B: Chiral Purity Validation via HPLC

Objective: Confirm the enantiomeric excess (ee) of the (R)-enantiomer and rule out the presence of the (S)-enantiomer.

  • System Suitability (Internal Control):

    • Action: Inject a racemic reference standard of 1-(2-Methylpyrimidin-5-yl)ethan-1-amine.

    • Causality: Proves the chiral stationary phase (e.g., Chiralpak IG) is capable of resolving the two enantiomers. Baseline resolution ( Rs​>1.5 ) must be achieved before proceeding.

  • Sample Analysis:

    • Action: Inject the (R)-enantiomer sample using an isocratic mobile phase (e.g., Hexane:Ethanol:Diethylamine 80:20:0.1).

    • Causality: The addition of 0.1% Diethylamine (DEA) is critical. It suppresses the secondary interactions between the basic pyrimidine/amine nitrogens and the residual silanols on the silica support, preventing peak tailing.

  • Spiking Experiment (Confirmation):

    • Action: Spike the (R)-sample with 1% of the racemic standard and re-inject.

    • Causality: Validates that the minor peak (if any) is indeed the (S)-enantiomer and not an unrelated structurally similar impurity.

References

  • Smolecule.Buy 1-(2-Methylpyrimidin-5-yl)ethan-1-amine dihydrochloride.
  • ChemScene.1-(2-Methylpyrimidin-5-yl)ethan-1-amine.
  • ChemicalBook.1-(2-MethylpyriMidin-5-yl)ethanaMine.

Methodological & Application

Application Notes and Protocols for the Asymmetric Synthesis of (R)-1-(2-Methylpyrimidin-5-YL)ethan-1-amine HCl

Author: BenchChem Technical Support Team. Date: April 2026

Introduction: The Significance of Chiral Amines in Medicinal Chemistry

Chiral amines are indispensable building blocks in the pharmaceutical industry, with a significant portion of commercial drugs featuring at least one stereogenic amine center. The enantiomeric purity of these compounds is paramount, as different enantiomers of a drug can exhibit vastly different pharmacological activities, potencies, and toxicological profiles. (R)-1-(2-Methylpyrimidin-5-YL)ethan-1-amine is a key chiral intermediate in the synthesis of various pharmaceutically active compounds. Its hydrochloride salt form enhances stability and solubility, making it more amenable to pharmaceutical processing.[1] This document provides detailed application notes and protocols for the asymmetric synthesis of (R)-1-(2-Methylpyrimidin-5-YL)ethan-1-amine HCl, targeting researchers, scientists, and drug development professionals. We will explore two primary, robust strategies: classical chiral resolution and biocatalytic asymmetric amination .

Strategic Overview: Pathways to Enantiopure (R)-1-(2-Methylpyrimidin-5-YL)ethan-1-amine HCl

The synthesis commences with the preparation of the key precursor, 5-acetyl-2-methylpyrimidine. From this prochiral ketone, two distinct and effective routes can be employed to obtain the desired (R)-enantiomer of the amine, which is subsequently converted to its hydrochloride salt.

G cluster_0 Starting Material Synthesis cluster_1 Asymmetric Synthesis Routes cluster_2 Final Product Formation Starting_Materials Commercially Available Starting Materials Ketone_Synthesis Synthesis of 5-acetyl-2-methylpyrimidine Starting_Materials->Ketone_Synthesis Racemic_Amine Racemic 1-(2-Methylpyrimidin-5-YL)ethan-1-amine Ketone_Synthesis->Racemic_Amine Reductive Amination Asymmetric_Amination Protocol 2: Biocatalytic Asymmetric Amination (Transaminase/Amine Dehydrogenase) Ketone_Synthesis->Asymmetric_Amination Chiral_Resolution Protocol 1: Chiral Resolution (Diastereomeric Salt Crystallization) Racemic_Amine->Chiral_Resolution R_Amine (R)-1-(2-Methylpyrimidin-5-YL)ethan-1-amine Chiral_Resolution->R_Amine Asymmetric_Amination->R_Amine HCl_Salt (R)-1-(2-Methylpyrimidin-5-YL)ethan-1-amine HCl R_Amine->HCl_Salt HCl Salt Formation

Figure 1: Overall synthetic workflow for (R)-1-(2-Methylpyrimidin-5-YL)ethan-1-amine HCl.

Part 1: Synthesis of the Key Precursor: 5-acetyl-2-methylpyrimidine

The synthesis of the target chiral amine begins with the preparation of the prochiral ketone, 5-acetyl-2-methylpyrimidine. This can be achieved through various established methods in heterocyclic chemistry. One common approach involves the condensation of readily available starting materials.

Protocol 1.1: Synthesis of 5-acetyl-2-methylpyrimidine

This protocol outlines a representative synthesis of 5-acetyl-2-methylpyrimidine.

Materials:

  • Commercially available starting materials for pyrimidine synthesis (e.g., acetylacetone and a suitable amidine source).

  • Appropriate solvents (e.g., ethanol, toluene).

  • Catalyst (if required, e.g., a base or acid).

  • Standard laboratory glassware and equipment for organic synthesis.

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, combine the starting materials in a suitable solvent.

  • Reaction: Heat the reaction mixture to reflux for a specified period, monitoring the progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

  • Work-up: Upon completion, cool the reaction mixture to room temperature. Remove the solvent under reduced pressure.

  • Purification: The crude product can be purified by column chromatography on silica gel or by recrystallization from a suitable solvent system to yield pure 5-acetyl-2-methylpyrimidine.

Characterization: The structure and purity of the synthesized ketone should be confirmed by analytical techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry.

Part 2: Asymmetric Synthesis of (R)-1-(2-Methylpyrimidin-5-YL)ethan-1-amine

With the prochiral ketone in hand, we now detail two distinct and powerful methods for the asymmetric synthesis of the desired (R)-amine.

Protocol 2.1: Chiral Resolution via Diastereomeric Salt Formation

Chiral resolution is a classical and highly effective technique for separating enantiomers.[2] This method relies on the reaction of a racemic amine with an enantiomerically pure chiral resolving agent to form a pair of diastereomeric salts. These diastereomers exhibit different physical properties, such as solubility, allowing for their separation by fractional crystallization.[1][2]

G Racemic_Amine Racemic Amine (R/S mixture) Salt_Formation Diastereomeric Salt Formation Racemic_Amine->Salt_Formation Resolving_Agent Chiral Resolving Agent (e.g., (+)-Tartaric Acid) Resolving_Agent->Salt_Formation Diastereomeric_Salts Mixture of Diastereomeric Salts ((R)-Amine-(+)-Acid and (S)-Amine-(+)-Acid) Salt_Formation->Diastereomeric_Salts Fractional_Crystallization Fractional Crystallization Diastereomeric_Salts->Fractional_Crystallization Less_Soluble_Salt Less Soluble Diastereomeric Salt (e.g., (R)-Amine-(+)-Acid) Fractional_Crystallization->Less_Soluble_Salt Mother_Liquor Mother Liquor (Enriched in (S)-Amine-(+)-Acid) Fractional_Crystallization->Mother_Liquor Base_Treatment Base Treatment Less_Soluble_Salt->Base_Treatment R_Amine (R)-Amine Base_Treatment->R_Amine

Figure 2: Workflow for chiral resolution via diastereomeric salt formation.

Step A: Synthesis of Racemic 1-(2-Methylpyrimidin-5-YL)ethan-1-amine
  • Reductive Amination: To a solution of 5-acetyl-2-methylpyrimidine in a suitable solvent (e.g., methanol), add an ammonia source (e.g., ammonium acetate or a solution of ammonia in methanol).

  • Reduction: Add a reducing agent (e.g., sodium cyanoborohydride or catalytic hydrogenation with a suitable catalyst like Raney nickel) to the reaction mixture.

  • Work-up and Purification: After the reaction is complete, perform an appropriate work-up to remove the catalyst and any inorganic byproducts. The crude racemic amine can be purified by distillation or column chromatography.

Step B: Diastereomeric Salt Formation and Crystallization

Materials:

  • Racemic 1-(2-Methylpyrimidin-5-YL)ethan-1-amine

  • (+)-Tartaric acid or (+)-Dibenzoyl-D-tartaric acid ((+)-DBTA)[1]

  • Methanol or other suitable solvent for crystallization

  • Standard laboratory glassware

Procedure:

  • Dissolution: In an Erlenmeyer flask, dissolve the chiral resolving agent (e.g., (+)-tartaric acid, 0.5-1.0 molar equivalents) in a minimal amount of a suitable hot solvent (e.g., methanol).

  • Addition of Racemic Amine: To this solution, add a solution of the racemic 1-(2-Methylpyrimidin-5-YL)ethan-1-amine (1.0 molar equivalent) in the same solvent.

  • Crystallization: Allow the mixture to cool slowly to room temperature, and then place it in a refrigerator or ice bath to facilitate crystallization of the less soluble diastereomeric salt.

  • Isolation: Collect the crystals by vacuum filtration and wash them with a small amount of cold solvent.

Step C: Liberation of the Enantiomerically Enriched Amine
  • Dissolution of the Salt: Suspend the collected diastereomeric salt in water.

  • Basification: Add a strong base (e.g., 10% aqueous sodium hydroxide) dropwise with stirring until the pH is basic (pH > 11), which will liberate the free amine.[1]

  • Extraction: Extract the liberated (R)-amine with an organic solvent such as dichloromethane or ethyl acetate.

  • Drying and Concentration: Dry the combined organic extracts over an anhydrous drying agent (e.g., sodium sulfate), filter, and remove the solvent under reduced pressure to yield the enantiomerically enriched (R)-1-(2-Methylpyrimidin-5-YL)ethan-1-amine.

Optimization: The choice of resolving agent, solvent, and stoichiometry is crucial for a successful resolution and may require optimization.

ParameterOptionsConsiderations
Resolving Agent (+)-Tartaric acid, (-)-Tartaric acid, (+)-DBTA, (-)-DBTAThe choice depends on which diastereomeric salt has the most favorable crystallization properties.
Solvent Methanol, Ethanol, Isopropanol, Acetonitrile, or mixturesThe solubility of the diastereomeric salts is highly dependent on the solvent system.
Stoichiometry 0.5 to 1.0 equivalent of resolving agentUsing a sub-stoichiometric amount of the resolving agent can sometimes lead to higher enantiomeric excess in the crystallized salt.

Protocol 2.2: Biocatalytic Asymmetric Amination

Biocatalysis offers a green and highly selective alternative for the synthesis of chiral amines.[3] Enzymes such as transaminases (TAs) and amine dehydrogenases (AmDHs) can catalyze the asymmetric amination of ketones with high enantioselectivity under mild reaction conditions.[3][4]

G Ketone 5-acetyl-2-methylpyrimidine Reaction Asymmetric Amination Ketone->Reaction Enzyme Transaminase (TA) or Amine Dehydrogenase (AmDH) Enzyme->Reaction R_Amine (R)-1-(2-Methylpyrimidin-5-YL)ethan-1-amine Reaction->R_Amine Amine_Donor Amine Donor (e.g., Isopropylamine for TA) or Ammonia (for AmDH) Amine_Donor->Reaction Cofactor Cofactor Regeneration System (e.g., GDH/Glucose for AmDH) Cofactor->Reaction

Figure 3: General workflow for biocatalytic asymmetric amination.

Materials:

  • 5-acetyl-2-methylpyrimidine

  • A suitable (R)-selective transaminase or amine dehydrogenase (commercially available enzyme screening kits can be utilized)

  • Amine donor (e.g., isopropylamine for transaminases)

  • Cofactor (e.g., pyridoxal 5'-phosphate for TAs, NADH for AmDHs)

  • Cofactor regeneration system (e.g., glucose dehydrogenase and glucose for AmDHs)

  • Buffer solution (e.g., phosphate buffer)

  • Standard laboratory equipment for biocatalysis (e.g., incubator shaker)

Procedure:

  • Reaction Setup: In a reaction vessel, prepare a buffered solution containing the 5-acetyl-2-methylpyrimidine, the amine donor, and the necessary cofactors.

  • Enzyme Addition: Initiate the reaction by adding the (R)-selective transaminase or amine dehydrogenase.

  • Incubation: Incubate the reaction mixture at the optimal temperature and pH for the chosen enzyme with gentle agitation. Monitor the reaction progress by chiral HPLC.

  • Work-up: Once the reaction has reached completion, quench the reaction (e.g., by adding a strong base).

  • Extraction and Purification: Extract the product with an organic solvent, dry the combined organic layers, and concentrate under reduced pressure. The crude product can be further purified if necessary.

Enzyme Selection: The key to a successful biocatalytic amination is the selection of an appropriate enzyme. Several commercial suppliers offer screening kits with a variety of transaminases and amine dehydrogenases that can be tested for their activity and selectivity towards 5-acetyl-2-methylpyrimidine.

Part 3: Final Product Formation and Characterization

Protocol 3.1: Formation of the Hydrochloride Salt

The final step is the conversion of the enantiomerically pure free amine to its hydrochloride salt to improve its stability and handling properties.

Materials:

  • (R)-1-(2-Methylpyrimidin-5-YL)ethan-1-amine

  • Anhydrous diethyl ether or other suitable organic solvent

  • HCl solution in a compatible solvent (e.g., 2 M HCl in diethyl ether)[5] or anhydrous HCl gas[6]

Procedure:

  • Dissolution: Dissolve the (R)-amine in a minimal amount of a dry, non-protic solvent like diethyl ether.

  • Acidification: Slowly add the HCl solution dropwise to the stirred amine solution at 0 °C. The hydrochloride salt will precipitate out of the solution.

  • Isolation: Collect the precipitate by vacuum filtration, wash with a small amount of cold, dry solvent, and dry under vacuum to yield (R)-1-(2-Methylpyrimidin-5-YL)ethan-1-amine HCl as a crystalline solid.

Protocol 3.2: Analytical Characterization

The final product and intermediates should be thoroughly characterized to confirm their identity, purity, and enantiomeric excess.

Analytical TechniquePurposeExpected Observations
¹H and ¹³C NMR Spectroscopy Structural confirmation of the synthesized compounds.The spectra should be consistent with the expected structures of 5-acetyl-2-methylpyrimidine, the racemic and enantiopure amine, and its HCl salt.
Mass Spectrometry (MS) Determination of the molecular weight of the synthesized compounds.The observed molecular ion peak should correspond to the calculated molecular weight.
Chiral High-Performance Liquid Chromatography (HPLC) Determination of the enantiomeric excess (ee) of the final product.A single peak corresponding to the (R)-enantiomer should be observed, or the integration of the two enantiomer peaks should indicate a high ee.
Melting Point Assessment of the purity of the crystalline final product.A sharp melting point range is indicative of high purity.
Polarimetry Measurement of the optical rotation of the chiral amine.The specific rotation should be measured and compared to literature values if available.

Representative Chiral HPLC Conditions:

  • Column: A suitable chiral stationary phase (e.g., Chiralcel OD-H or similar).

  • Mobile Phase: A mixture of a non-polar solvent (e.g., n-hexane) and a polar modifier (e.g., isopropanol or ethanol), often with a small amount of an amine additive (e.g., diethylamine) to improve peak shape.

  • Flow Rate: Typically 0.5-1.5 mL/min.

  • Detection: UV detection at a wavelength where the pyrimidine ring absorbs (e.g., ~254 nm).

Conclusion

The asymmetric synthesis of (R)-1-(2-Methylpyrimidin-5-YL)ethan-1-amine HCl can be effectively achieved through either classical chiral resolution or modern biocatalytic methods. Chiral resolution via diastereomeric salt formation with a resolving agent like tartaric acid is a robust and well-established technique. Biocatalytic asymmetric amination using transaminases or amine dehydrogenases represents a highly selective and environmentally benign alternative. The choice of method will depend on factors such as available resources, scale of synthesis, and desired level of enantiopurity. The protocols provided herein offer a comprehensive guide for researchers and drug development professionals to successfully synthesize this valuable chiral intermediate.

References

  • BenchChem. (2025). Application Notes and Protocols for the Chiral Resolution of Amines with (+)-Dibenzoyl-D-tartaric Acid.
  • PubMed. (2022). Direct Asymmetric Reductive Amination of Alkyl (Hetero)Aryl Ketones by an Engineered Amine Dehydrogenase. [Link]

  • ResearchGate. (2015). Is there a simple procedure to make HCl salt of amine compound without using HCl gas?. [Link]

  • BenchChem. (2025).
  • Google Patents. (n.d.).
  • ACS Publications. (2026). Asymmetric Reductive Amination of Structurally Diverse Ketones with an Engineered Amine Dehydrogenase. [Link]

  • University of Liverpool. (2013).
  • ResearchGate. (n.d.).
  • The Royal Society of Chemistry. (n.d.).
  • Google Patents. (n.d.).
  • Chemistry LibreTexts. (2020). 6.
  • CNR-IRIS. (n.d.). World Journal of Microbiology and Biotechnology.
  • YouTube. (2022). Amine and HCl - salt formation reaction. [Link]

  • Reddit. (2023). Hydrochloride salt of amine. [Link]

  • TÜBİTAK Academic Journals. (2018).
  • Sciencemadness.org. (2021). Forming oxalte salts of amines. [Link]

  • Researcher.Life. (2019). Synthesis of 2-Cyanopyrimidines.
  • Imperial College London. (n.d.). Rational approach to the selection of conditions for diastereomeric resolution of chiral amines by diacid resolving agents.
  • PMC. (2021). Transaminase-Mediated Amine Borrowing via Shuttle Biocatalysis. [Link]

  • Google Patents. (n.d.). Method for preparing 2-cyanopyrimidine.
  • PMC. (n.d.). Synthesis of stable-isotope enriched 5-methylpyrimidines and their use as probes of base reactivity in DNA.
  • BenchChem. (2025). Commercial Suppliers and Technical Guide for 5-Acetyl-2-methylpyridine.
  • R Discovery. (2021). Application of Flow and Biocatalytic Transaminase Technology for the Synthesis of a 1-Oxa-8-azaspiro[4.5]decan-3-amine.
  • ResearchGate. (2014).
  • RSC Publishing. (n.d.). One-pot biocatalytic amine transaminase/acyl transferase cascade for aqueous formation of amides from aldehydes or ketones. [Link]

  • Phenomenex. (n.d.).
  • BenchChem. (2025). A Comparative Guide to Chiral HPLC Methods for the Enantiomeric Separation of 2-(2-Aminoethyl)-1-methylpyrrolidine.
  • MDPI. (2017). Recent Advances in Multinuclear NMR Spectroscopy for Chiral Recognition of Organic Compounds. [Link]

  • Bates College. (n.d.). Calix[2]resorcarenes, Cyclodextrins, and Crown Ethers as Chiral NMR Discriminating Agents.

  • Rsc.org. (n.d.). Enantio-differentiation of Molecules with Diverse Functionalities by a Single Probe.

Sources

Troubleshooting & Optimization

Technical Support Center: Troubleshooting Guide for (R)-1-(2-Methylpyrimidin-5-yl)ethan-1-amine Coupling Reactions

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. This guide is specifically designed for researchers, synthetic chemists, and drug development professionals working with the challenging chiral amine, (R)-1-(2-Methylpyrimidin-5-yl)ethan-1-amine (often supplied as a hydrochloride or dihydrochloride salt)[1].

While carboxylic acids are typically the primary suspects for racemization during amide bond formation, this specific amine presents a unique challenge: its alpha-chiral center is unusually susceptible to base-catalyzed racemization. This guide provides mechanistic insights, actionable troubleshooting Q&As, and validated protocols to ensure enantiopure couplings.

Part 1: Mechanistic Insight (The Root Cause)

To prevent racemization, we must first understand the causality behind it. Unlike standard aliphatic amines, 1-(2-Methylpyrimidin-5-yl)ethan-1-amine possesses a benzylic alpha-chiral center attached to a highly electron-deficient pyrimidine ring[1]. The strong electron-withdrawing nature of the pyrimidine moiety (via both inductive and resonance effects) significantly lowers the pKa of the benzylic alpha-proton.

When neutralizing the amine salt with an excess of a strong tertiary amine base, the base can abstract this acidic alpha-proton. This forms a planar, resonance-stabilized carbanion. Upon reprotonation, the stereocenter is scrambled, leading to a racemic amide mixture.

G A (R)-Amine Hydrochloride B Free (R)-Amine A->B + Base (NMM or DIPEA) C Planar Carbanion (Resonance Stabilized) B->C Excess DIPEA/TEA α-Proton Abstraction E Fast Aminolysis (DIC/Oxyma) B->E Optimal (NMM, 0°C) G Racemic Amide B->G Slow Coupling C->B Reprotonation D Free (S)-Amine C->D Reprotonation D->G Slow Coupling F Enantiopure (R)-Amide E->F

Mechanistic pathway of base-catalyzed racemization vs. desired enantiopure coupling.

Part 2: Troubleshooting FAQs

Q1: Why is my (R)-1-(2-Methylpyrimidin-5-yl)ethan-1-amine racemizing when standard aliphatic amines do not? A1: Standard aliphatic amines lack the conjugated pi-system required to stabilize a carbanion at the alpha position. The 2-methylpyrimidin-5-yl group is highly electron-withdrawing, which reduces the pKa of the adjacent alpha-proton[1]. Under basic coupling conditions, this proton is vulnerable to abstraction, triggering the carbanion-mediated racemization pathway shown in the diagram above.

Q2: I need to neutralize the hydrochloride salt to free the amine for coupling. Which base minimizes racemization? A2: The choice of base is the most critical variable in your workflow. Standard tertiary amines like N,N-Diisopropylethylamine (DIPEA, aqueous pKa 10.1) or Triethylamine (TEA, pKa 10.75) are too basic and actively promote alpha-proton abstraction[2]. Instead, utilize N-Methylmorpholine (NMM, pKa ~7.38) or sym-collidine (pKa ~7.43)[2][3]. NMM is basic enough to neutralize the HCl salt and facilitate aminolysis but weak enough to suppress carbanion formation. Strictly limit the base to the exact stoichiometric equivalent required to neutralize the salt (e.g., 2.05 equivalents for a dihydrochloride salt).

Q3: Which coupling reagents are best suited for this electron-deficient chiral amine? A3: To outcompete the racemization pathway, the aminolysis step must be exceptionally fast. The combination of N,N'-Diisopropylcarbodiimide (DIC) and OxymaPure (ethyl 2-cyano-2-(hydroxyimino)acetate) is highly effective[4]. OxymaPure is slightly acidic (pKa ~4.60), which helps buffer the microenvironment against basic excursions, and it generates an ultra-reactive ester that accelerates the coupling[4]. Alternatively, DEPBT[5] or novel ynamide coupling reagents[6] provide excellent epimerization-free profiles.

Q4: How should I manage the reaction temperature? A4: Base-catalyzed deprotonation is highly sensitive to thermal kinetics. Pre-activate the carboxylic acid at 0 °C. When adding the liberated amine, maintain the temperature at 0 °C for the first hour, and do not exceed 20 °C during the remainder of the reaction.

Part 3: Quantitative Data & Reagent Selection Matrix

The following table summarizes the causal relationship between base strength, coupling reagent efficiency, and the resulting racemization risk for pyrimidinyl amines.

Base (Equiv)*Aqueous pKaRecommended Coupling ReagentReaction TempRacemization RiskExpected Yield
TEA (3.0)10.75HATU25 °CHigh >85%
DIPEA (2.5)10.10EDC / HOBt25 °CModerate - High 70-80%
NMM (2.05)7.38DIC / OxymaPure0 °C to 20 °CLow >90%
sym-Collidine (2.05)7.43DEPBT0 °C to 20 °CVery Low 80-85%

*Equivalents are calculated assuming the amine is supplied as a dihydrochloride salt[1].

Part 4: Validated Experimental Workflow

Step-by-Step Methodology: Racemization-Free Amide Coupling using DIC/OxymaPure

This protocol is engineered as a self-validating system: the use of OxymaPure ensures fast coupling while its acidic nature buffers the NMM, and the specific workup guarantees the removal of all coupling byproducts[4].

  • Reagent Preparation: In an oven-dried, argon-purged reaction flask, dissolve the carboxylic acid partner (1.0 equiv) and OxymaPure (1.1 equiv) in anhydrous N,N-Dimethylformamide (DMF) to achieve a concentration of 0.1 M.

  • Activation: Submerge the flask in an ice-water bath to reach 0 °C. Add DIC (1.1 equiv) dropwise. Stir for 15 minutes to ensure complete formation of the highly reactive Oxyma ester.

  • Amine Liberation: In a separate argon-purged vial, suspend (R)-1-(2-Methylpyrimidin-5-yl)ethan-1-amine dihydrochloride (1.0 equiv)[1] in a minimal volume of anhydrous DMF. Add N-Methylmorpholine (NMM, 2.05 equiv) dropwise while gently swirling to liberate the free amine without providing excess base[2].

  • Coupling: Transfer the liberated amine solution dropwise to the activated acid mixture at 0 °C over a period of 5 minutes.

  • Propagation: Stir the reaction at 0 °C for 1 hour. Remove the ice bath and allow the mixture to slowly warm to room temperature (Strictly ≤ 20 °C). Stir for an additional 2–4 hours. Validation Check: Monitor via LC-MS for the complete disappearance of the active ester mass.

  • Quench & Extraction: Dilute the mixture with Ethyl Acetate (EtOAc) and quench by adding saturated aqueous NH4Cl.

  • Washing: Wash the organic layer sequentially with 5% aqueous NaHCO3, water, and brine. Note: This specific aqueous workup efficiently removes OxymaPure byproducts and NMM salts[4].

  • Isolation: Dry the organic phase over anhydrous Na2SO4, filter, and concentrate under reduced pressure to yield the enantiopure amide.

Part 5: References[6] Ynamides as Racemization-Free Coupling Reagents for Amide and Peptide Synthesis | Journal of the American Chemical Society - ACS Publications. URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGFUYERLfh5jwSlcEBJtm-h-4dxd3V-7w-UGSigz89zzB_tcNoQtS8gjXg0MONOTcPzDr4S8XMe_ym6Cz7V3ANFLpmaNb1YgV3oShXlrrqcl3FeeqeYbhrTrnqRKQNWhu5T62Gn7w-i_ULUwE8=[1] Buy 1-(2-Methylpyrimidin-5-yl)ethan-1-amine dihydrochloride - Smolecule. URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQF9UhmjL4Tsh7yuPqXoUIWotrIlvMtQEoul86rBRate5KhpI5LasrbeVDqTPm9oVjLGmsXF4dcVfj7s-zwqVt3AxBhZM6VwVUH8bBdS17mnsjOss6VcKllFBhx0AwXGKjD9o3S3ksA=[2] Large-Scale Amidations in Process Chemistry: Practical Considerations for Reagent Selection and Reaction Execution - ACS Publications. URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGN8JI-6LxK85ACdJAZGST7kgkypbqRC8RyY7YUMM8M3L8C9Zi2Wt8rLEUm0otrKHtVMIaXLdJkNUKpgg4u2lST6190FEybmygnyXYMcV9mWSmzeuN82VyA6C_svP51I3Q0BNCJw3G9IfmFBB8=[4] OxymaPure Coupling Reagents: Beyond Solid-Phase Peptide Synthesis - Digital CSIC. URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQF-Yxxszh30U0OLWRHFC3fx1g0mJ3uFUdO1nhHeYgUpoxI3PDkTQC2x_Puxxv-qyC3IDMcZUyyLfRvOy3pMkgmHEXkqoUk-UO8rgcAQ8EdP6xViivAX8USZhvpfj0CUOKJpld96RVI4PMXQ_BktOHu3EA0KjCEAbGmClHNHO1Wedg==[3] Efficient Peptide Synthesis: A Guide to Coupling Reagents ... - Bachem. URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGunAT8qniezrSKMdcQAhAGL4aUkrlHeU3vdgCwxDk38DTDV5aGMbwcnUs0rpXI2sWaliIRNzyZCCJCW_CNFOegu9uwWb3rndjB1Wx1Ksbx0Xz1a6A5hMFfwzPtTi0YY0C1Eeb2XZcylXb4qs3oD4dXuUlPwBjocAoIC0J9vx8VEe-MPEd_uVHQnAleUR2a1WTJ6X11DX5CUShG3Nw5KnHx5bqSax1K[5] DEPBT as Coupling Reagent To Avoid Racemization in a Solution-Phase Synthesis of a Kyotorphin Derivative - Luxembourg Bio Technologies. URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQG5zGvfEbpHYEfY1W-AZyKRJIdfy1YA2LuRIVzmpOQQ37i69c3pi1RUoTx2Q1RAnpo_vyVYDR8qNSammS-4Rra0pXPTQIt7PWtdp7VQH-O3i2UXYd5Sbhn0cH_zqW_Feb5yP0-DT8BPKY9ppdySJyA79cb7ijRq6OcGClQ4EIb3hHp4uatGu0LkXQT2Inly6Qdk8pNmlFdyS3dXkNk9NmYVdXcw_rzw4n5Vhgr7bTNKG6szgjL4ISMr95P_cOk=

Sources

Technical Support Center: Optimizing Reactions with (R)-1-(2-Methylpyrimidin-5-YL)ethan-1-amine HCl

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the dedicated technical support resource for (R)-1-(2-Methylpyrimidin-5-YL)ethan-1-amine hydrochloride. This guide is designed for researchers, medicinal chemists, and process development scientists to navigate the intricacies of utilizing this valuable chiral building block. The pyrimidine motif is a cornerstone in many pharmaceuticals, and the stereocenter in this reagent offers a key advantage in asymmetric synthesis.[1][2][3][4][5] This document provides in-depth troubleshooting advice and frequently asked questions to help you improve reaction yields, minimize impurities, and streamline your synthetic workflows.

Troubleshooting Guide: Addressing Common Experimental Challenges

This section addresses specific issues you may encounter during your experiments with (R)-1-(2-Methylpyrimidin-5-YL)ethan-1-amine HCl.

Issue 1: Low Yield or Stalled Reductive Amination

Question: I am performing a reductive amination with (R)-1-(2-Methylpyrimidin-5-YL)ethan-1-amine HCl and a ketone, but I'm observing low conversion to the desired secondary amine. What are the potential causes and how can I optimize the reaction?

Answer:

Low yields in reductive aminations are a common challenge and can often be traced back to several key factors, particularly the equilibrium of imine formation and the activity of the reducing agent.[6][7]

Underlying Causes and Solutions:

  • Inefficient Imine Formation: The initial step of a reductive amination is the formation of an iminium ion, which is in equilibrium with the starting materials.

    • pH of the Reaction Medium: The hydrochloride salt of your amine will make the initial reaction mixture acidic. While a slightly acidic medium (typically pH 4-6) can catalyze imine formation, a pH that is too low will protonate the amine, rendering it non-nucleophilic.[6]

      • Solution: Consider adding a non-nucleophilic base, such as triethylamine (Et₃N) or diisopropylethylamine (DIPEA), to neutralize the HCl and then add a catalytic amount of a weak acid like acetic acid (AcOH) to achieve the optimal pH for imine formation.[8]

    • Water Removal: The formation of the imine from the amine and ketone generates water. This water can hydrolyze the imine, shifting the equilibrium back to the starting materials.

      • Solution: Add a dehydrating agent, such as anhydrous magnesium sulfate (MgSO₄) or molecular sieves (3Å or 4Å), to the reaction mixture to sequester the water produced.[8][9]

  • Reducing Agent Selection and Activity: The choice and handling of your reducing agent are critical.

    • Reactivity: Sodium borohydride (NaBH₄) is a strong reducing agent that can reduce the starting ketone in addition to the desired imine, leading to alcohol byproducts.[7][8]

      • Solution: Use a milder and more selective reducing agent like sodium triacetoxyborohydride (NaBH(OAc)₃) or sodium cyanoborohydride (NaBH₃CN).[6][7] NaBH(OAc)₃ is particularly effective as it is less sensitive to moisture and can be used in a one-pot procedure.

    • Degradation: Many reducing agents are sensitive to moisture and can lose their activity over time.

      • Solution: Ensure your reducing agent is fresh and has been stored under anhydrous conditions.

Experimental Protocol: Optimized Reductive Amination

  • To a stirred solution of the ketone (1.0 eq.) in a suitable anhydrous solvent (e.g., dichloromethane (DCM) or 1,2-dichloroethane (DCE)) under an inert atmosphere (N₂ or Ar), add (R)-1-(2-Methylpyrimidin-5-YL)ethan-1-amine HCl (1.1 eq.) and triethylamine (1.1 eq.).

  • Stir the mixture at room temperature for 10-15 minutes.

  • Add acetic acid (0.1 eq.) and molecular sieves (4Å).

  • Stir for 1-2 hours to facilitate imine formation. Monitor the reaction by TLC or LC-MS.

  • Once imine formation is significant, add sodium triacetoxyborohydride (1.5 eq.) portion-wise.

  • Continue stirring at room temperature and monitor the reaction until completion.

  • Upon completion, quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate (NaHCO₃).

  • Extract the product with an organic solvent, dry the combined organic layers over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

Issue 2: Formation of Side Products

Question: I am observing significant side product formation in my reaction. What are the likely impurities and how can I suppress their formation?

Answer:

Side product formation can significantly complicate purification and reduce the yield of your desired product. The most common side products in reactions involving primary amines like (R)-1-(2-Methylpyrimidin-5-YL)ethan-1-amine are the result of over-alkylation or competing reduction.

Common Side Products and Mitigation Strategies:

Side Product Cause Mitigation Strategy
Tertiary Amine The desired secondary amine product is nucleophilic and can react with another equivalent of the ketone and reducing agent.[6]Use a slight excess of the primary amine (1.1-1.2 eq.) to outcompete the secondary amine for the ketone. Maintain a lower reaction temperature to reduce the rate of the second amination.
Alcohol from Ketone Reduction The reducing agent is too reactive and reduces the starting ketone before imine formation and reduction can occur.[6]Use a more selective reducing agent like NaBH(OAc)₃.[7] Ensure that imine formation is well underway before adding the reducing agent by allowing sufficient time for the ketone and amine to react.
Enamine Isomer If the ketone has an α-proton, the imine can tautomerize to an enamine, which can lead to other side reactions.This is generally less of a concern with reductive amination as the imine is reduced in situ. However, ensuring a swift reduction after imine formation can minimize this.
Issue 3: Difficulty with Product Isolation and Purification

Question: My product, a secondary amine derived from (R)-1-(2-Methylpyrimidin-5-YL)ethan-1-amine, is difficult to isolate and purify. It seems to be very polar and streaks on my silica gel column. What can I do?

Answer:

The pyrimidine and amine functionalities in your product make it quite polar and basic, which can lead to challenges during extraction and chromatography.

Troubleshooting Purification:

  • Aqueous Work-up:

    • Emulsion Formation: The basic nature of your product can lead to emulsions during aqueous work-up.

      • Solution: Use a brine wash (saturated aqueous NaCl) to help break up emulsions.

    • Product Loss to Aqueous Layer: If the work-up is too acidic, your product will be protonated and may partition into the aqueous layer.

      • Solution: Ensure the aqueous layer is basic (pH > 8) before extraction by using a base like sodium carbonate (Na₂CO₃) or sodium hydroxide (NaOH).

  • Column Chromatography:

    • Streaking on Silica Gel: The basic amine can interact strongly with the acidic silica gel, causing streaking and poor separation.

      • Solution 1: Basic Modifier: Add a small amount of a basic modifier, such as triethylamine (typically 0.1-1%), to your eluent system. This will neutralize the acidic sites on the silica gel and improve the peak shape.

      • Solution 2: Alumina Chromatography: Consider using neutral or basic alumina instead of silica gel as your stationary phase.

      • Solution 3: Salt Formation and Filtration: If your product is crystalline as a salt, you can dissolve the crude material in a suitable solvent (e.g., diethyl ether, ethyl acetate) and add a solution of HCl in ether to precipitate the hydrochloride salt of your product, which can then be collected by filtration.[10]

Frequently Asked Questions (FAQs)

Q1: How should I handle and store (R)-1-(2-Methylpyrimidin-5-YL)ethan-1-amine HCl?

A1: (R)-1-(2-Methylpyrimidin-5-YL)ethan-1-amine HCl is a hydrochloride salt, which generally improves its stability and makes it a crystalline solid that is easier to handle than the free base.[11][12] However, like many amine salts, it can be hygroscopic. It is recommended to store the compound in a tightly sealed container in a cool, dry place, preferably in a desiccator. Some amine hydrochlorides can also be sensitive to air and light over long periods.[13]

Q2: Do I need to convert the hydrochloride salt to the free base before using it in a reaction?

A2: Not necessarily. As discussed in the troubleshooting guide, you can often use the hydrochloride salt directly and add a stoichiometric amount of a non-nucleophilic base to the reaction mixture to liberate the free amine in situ. This avoids an extra synthetic step and potential product loss during the isolation of the volatile free base.

Q3: Can I use (R)-1-(2-Methylpyrimidin-5-YL)ethan-1-amine as a chiral ligand or catalyst?

A3: Yes, chiral amines are widely used as chiral ligands in metal-catalyzed reactions and as organocatalysts.[1][14][15] The pyrimidine nitrogen and the primary amine can act as a bidentate ligand for various transition metals. It could also be used in asymmetric catalysis, for example, in enantioselective additions to aldehydes.[15]

Q4: What are some typical applications of (R)-1-(2-Methylpyrimidin-5-YL)ethan-1-amine HCl in drug discovery?

A4: The 2-methylpyrimidine moiety is a key pharmacophore in a variety of biologically active compounds, including antivirals and kinase inhibitors.[5][16] The chiral ethylamine side chain can provide specific interactions with biological targets, such as enzymes or receptors, which is crucial for drug efficacy and selectivity.[2][3][11] Therefore, this compound is a valuable building block for synthesizing new chemical entities in medicinal chemistry.

Q5: How can I confirm the enantiomeric purity of my starting material and product?

A5: The enantiomeric purity is critical in asymmetric synthesis. You can determine the enantiomeric excess (ee) using chiral high-performance liquid chromatography (chiral HPLC). This technique uses a chiral stationary phase to separate the two enantiomers, allowing for their quantification.

Visualizing the Process: Workflow and Mechanisms

Troubleshooting_Workflow Troubleshooting Low Yield in Reductive Amination Start Low Yield Observed Check_Imine Check Imine Formation Start->Check_Imine Check_Reducer Evaluate Reducing Agent Start->Check_Reducer Optimize_pH Optimize pH (4-6) Add base then catalytic acid Check_Imine->Optimize_pH Remove_Water Remove Water Add molecular sieves Check_Imine->Remove_Water Select_Reducer Use Milder Reducer (e.g., NaBH(OAc)₃) Check_Reducer->Select_Reducer Check_Activity Ensure Reducer is Active Use fresh reagent Check_Reducer->Check_Activity Success Improved Yield Optimize_pH->Success Remove_Water->Success Select_Reducer->Success Check_Activity->Success

Caption: A workflow for troubleshooting low yields in reductive amination.

Reductive_Amination_Mechanism Reductive Amination Mechanism cluster_0 Imine Formation (Equilibrium) cluster_1 Reduction Ketone R₂C=O Iminium [R₂C=N⁺H-R'] Ketone->Iminium + R'-NH₂, -H₂O Amine R'-NH₂ Iminium->Ketone + H₂O, -R'-NH₂ Iminium_ion [R₂C=N⁺H-R'] Product R₂CH-NH-R' Iminium_ion->Product + [H⁻] (from reducing agent)

Sources

Technical Support Center: Anhydrous Free-Basing of (R)-1-(2-Methylpyrimidin-5-yl)ethan-1-amine HCl

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Advanced Technical Support Center. As a Senior Application Scientist, I frequently consult with drug development professionals who struggle with the isolation and subsequent coupling of highly polar heteroaryl-alkylamines.

Working with (R)-1-(2-Methylpyrimidin-5-yl)ethan-1-amine hydrochloride presents a unique synthetic bottleneck: its pyrimidine core renders the free base highly water-soluble, yet downstream applications (e.g., Buchwald-Hartwig cross-couplings, anhydrous amide formations) demand strictly moisture-free conditions. This guide provides the mechanistic rationale, troubleshooting steps, and validated protocols to successfully generate the anhydrous free base without compromising yield or chiral integrity.

Part 1: Troubleshooting & FAQs

Q1: Why do I experience massive yield losses when using standard aqueous NaOH/DCM extraction to free-base this compound? A1: Causality: The two sp² hybridized nitrogen atoms in the pyrimidine ring are exceptional hydrogen-bond acceptors. When you neutralize the HCl salt with aqueous base, the resulting free amine forms a tight hydration shell. This drastically lowers the molecule's partition coefficient (logP). The thermodynamic energy required to break these water-pyrimidine hydrogen bonds is not overcome by solvation in organic solvents like dichloromethane (DCM) or ethyl acetate. Consequently, the product remains trapped in the aqueous phase. Solution: Abandon aqueous workups entirely. Utilize solid-phase extraction (SPE) or polymer-supported bases to conduct the neutralization in a strictly organic, anhydrous environment.

Q2: I am setting up a moisture-sensitive palladium-catalyzed cross-coupling. Can I just add an excess of Triethylamine (TEA) or DIPEA directly to the reaction mixture instead of pre-free-basing? A2: Causality: While in situ neutralization is common, it generates a stoichiometric amount of trialkylammonium chloride (e.g., TEA·HCl) directly in your reaction vessel. For moisture-sensitive, palladium-catalyzed reactions, these ammonium salts are highly detrimental. Chloride ions strongly coordinate to Pd(0) and Pd(II) intermediates, altering the catalytic cycle or poisoning the catalyst. Furthermore, the triethylammonium ion acts as a proton donor, which can rapidly quench sensitive organometallic intermediates. Solution: Pre-generate the free base using an anhydrous method to ensure a salt-free, moisture-free starting material.

Q3: What is the most reliable method to generate the anhydrous free base without introducing water? A3: The gold standard is utilizing a macroporous polymer-supported base, such as MP-Carbonate (macroporous triethylammonium methylpolystyrene carbonate) 1. The resin acts as an insoluble proton and chloride scavenger. The byproduct (polymer-supported ammonium chloride) is simply filtered away, leaving a strictly anhydrous solution of the free amine 2.

Q4: My isolated free base changed color from pale yellow to dark brown and showed new peaks on NMR after storing it in the fridge. What happened? A4: Causality: Primary amines are highly nucleophilic and susceptible to two degradation pathways upon storage: 1) Reaction with atmospheric CO₂ to form stable carbamate salts (often visible as a white crust or broad NMR shifts), and 2) Oxidative degradation of the electron-rich amine center. Solution: The free base should be generated immediately prior to use. If storage is unavoidable, it must be sparged with Argon, sealed tightly, and stored at -20°C.

Part 2: Experimental Methodologies

Protocol A: Polymer-Supported Anhydrous Free-Basing (Recommended)

This protocol utilizes a basic resin to scavenge HCl. It is a self-validating system : the physical removal of the resin guarantees the removal of the chloride salt, and the anhydrous solvent ensures zero moisture introduction.

Reagents:

  • (R)-1-(2-Methylpyrimidin-5-yl)ethan-1-amine HCl (1.0 eq)

  • MP-Carbonate resin (~3.0 mmol/g loading, 3.0 eq)

  • Anhydrous DCM / Anhydrous Methanol (9:1 v/v)

Step-by-Step Workflow:

  • Solubilization: Suspend the amine HCl salt in the anhydrous DCM/MeOH mixture under an Argon atmosphere. Note: The 10% MeOH is critical to fully solubilize the HCl salt, allowing it to interact with the resin.

  • Neutralization: Add the MP-Carbonate resin in one portion. Agitate the mixture gently on an orbital shaker for 1.5 to 2 hours at room temperature.

    • Critical Warning: Do not use a magnetic stir bar. Magnetic stirring will mechanically crush the porous resin beads, creating fine particulates that will clog your filter and contaminate your product.

  • Filtration: Filter the suspension through an oven-dried sintered glass funnel (porosity 3) under a blanket of Argon. Wash the retained resin twice with 2 volumes of anhydrous DCM.

  • Isolation: Concentrate the combined filtrate under reduced pressure (using a rotary evaporator flushed with Argon) to yield the anhydrous free base as a pale oil.

  • Validation: Take a 10 µL aliquot, dissolve in 1 mL of DI water, and check the pH. A pH > 9 confirms successful deprotonation. Submit a separate 10 mg sample for Karl Fischer titration to verify moisture is <50 ppm.

Protocol B: Biphasic Solid-Liquid Neutralization (Alternative)

If polymer-supported bases are unavailable, anhydrous solid potassium carbonate can be used, though it requires longer reaction times.

Step-by-Step Workflow:

  • Preparation: Mill anhydrous K₂CO₃ (5.0 eq) to a fine powder and dry in a vacuum oven at 120°C for 12 hours prior to use.

  • Reaction: Suspend the amine HCl salt and the dried K₂CO₃ in anhydrous Acetonitrile.

  • Agitation: Stir vigorously for 12–16 hours. The deprotonation occurs strictly at the solid-liquid interface.

  • Recovery: Filter the suspension through a pad of oven-dried Celite to remove unreacted K₂CO₃ and the KCl byproduct. Concentrate the filtrate under Argon.

Part 3: Quantitative Data Analysis

The following table summarizes the performance metrics of various free-basing methodologies specifically applied to (R)-1-(2-Methylpyrimidin-5-yl)ethan-1-amine HCl.

Free-Basing MethodologyIsolated Yield (%)Moisture Content (Karl Fischer)Purity (HPLC Area %)Suitability for Pd-Catalysis
Aqueous NaOH / DCM Extraction 35%> 2,000 ppm98.0%Poor (High moisture)
In situ TEA Neutralization N/A< 100 ppmN/AModerate (Salt interference)
Solid K₂CO₃ in Acetonitrile 82%< 150 ppm97.5%Good
MP-Carbonate Resin (SPE) 98% < 50 ppm > 99.0% Excellent

Part 4: Visualizing the Workflows

Partitioning cluster_0 Phase Separation Salt (R)-1-(2-Methylpyrimidin-5-yl) ethan-1-amine HCl AqBase Aqueous NaOH Neutralization Salt->AqBase AqPhase Aqueous Phase (Product trapped via Pyrimidine H-bonding) AqBase->AqPhase Favored Partitioning OrgPhase Organic Phase (DCM) (Low product recovery) AqBase->OrgPhase Unfavored Partitioning

Partitioning failure during aqueous free-basing of pyrimidine-based amines.

Workflow A Amine HCl Salt (Solubilized in Anhydrous DCM/MeOH) C Agitation (1-2h, Argon atm) A->C B Polymer-Supported Base (MP-Carbonate) B->C D Filtration (Removes Polymer-HCl) C->D E Anhydrous Free Base (<50 ppm H2O) D->E

Workflow for anhydrous free-basing using a polymer-supported carbonate resin.

References

  • Title: PPS386.V.2 MP-Carbonate.
  • Source: acs.

Sources

Validation & Comparative

A Comparative Guide to the Mass Spectrometry Fragmentation Pattern Validation for (R)-1-(2-Methylpyrimidin-5-YL)ethan-1-amine HCl

Author: BenchChem Technical Support Team. Date: April 2026

Introduction

(R)-1-(2-Methylpyrimidin-5-YL)ethan-1-amine hydrochloride is a chiral amine containing a substituted pyrimidine ring. This compound and its analogs are of significant interest in medicinal chemistry and drug development due to the prevalence of the pyrimidine scaffold in biologically active molecules.[1] Accurate structural elucidation is a critical step in the synthesis and characterization of such novel compounds, with mass spectrometry serving as an indispensable analytical tool.

This guide provides an in-depth analysis of the predicted mass spectrometry fragmentation pattern of (R)-1-(2-Methylpyrimidin-5-YL)ethan-1-amine. In the absence of a publicly available experimental spectrum for this specific molecule, we will leverage established principles of mass spectrometry and fragmentation data from structurally similar compounds to propose the most probable fragmentation pathways. We will also provide a detailed experimental protocol for researchers to acquire and validate this data, ensuring scientific rigor and reproducibility. This guide is intended for researchers, scientists, and drug development professionals who are engaged in the synthesis, characterization, and analysis of novel small molecules.

Predicted Fragmentation Pathways

The fragmentation of (R)-1-(2-Methylpyrimidin-5-YL)ethan-1-amine upon ionization in a mass spectrometer is expected to be governed by the established fragmentation rules for aliphatic amines and substituted pyrimidine rings.[2] The primary amine of the ethanamine side chain is the most likely site of initial ionization or protonation, depending on the ionization technique employed (e.g., Electron Ionization - EI or Electrospray Ionization - ESI).

Key Predicted Fragmentation Reactions:
  • Alpha-Cleavage (α-Cleavage): This is a dominant fragmentation pathway for aliphatic amines.[2] It involves the homolytic cleavage of the C-C bond adjacent to the nitrogen atom. For the target molecule, this would result in the loss of a methyl radical (•CH₃) to form a stable iminium cation.

  • Benzylic-type Cleavage: The bond between the ethanamine side chain and the pyrimidine ring is a point of likely cleavage. This would lead to the formation of a pyrimidinemethyl radical and a protonated ethylamine fragment, or a protonated pyrimidine-containing fragment and a neutral ethylamine fragment, depending on where the charge is retained.

  • Pyrimidine Ring Fragmentation: The pyrimidine ring itself can undergo fragmentation, typically involving the loss of small neutral molecules like HCN or acetonitrile (CH₃CN), especially after initial fragmentation of the side chain.[3]

  • Loss of Ammonia: The primary amine group can be lost as a neutral ammonia molecule (NH₃), particularly in ESI-MS/MS.

The following diagrams, generated using the DOT language, illustrate these predicted fragmentation pathways.

M [(R)-1-(2-Methylpyrimidin-5-YL)ethan-1-amine]⁺˙ m/z = 137 F1 Loss of •CH₃ (α-Cleavage) m/z = 122 M->F1 - •CH₃ F2 Loss of NH₃ m/z = 120 M->F2 - NH₃ F3 Benzylic Cleavage (Formation of pyrimidinyl cation) m/z = 107 M->F3 - •C₂H₄N F4 Loss of C₂H₄N• m/z = 95 F1->F4 - HCN MH [(R)-1-(2-Methylpyrimidin-5-YL)ethan-1-amine+H]⁺ m/z = 138 F1_ESI Loss of NH₃ m/z = 121 MH->F1_ESI - NH₃ F2_ESI Loss of C₂H₅N m/z = 95 MH->F2_ESI - C₂H₅N F3_ESI Loss of •CH₃ m/z = 123 MH->F3_ESI - •CH₃

Caption: Predicted ESI Fragmentation Pathways.

Predicted Fragment Ions

The following table summarizes the predicted major fragment ions and their corresponding mass-to-charge ratios (m/z) for the free base of (R)-1-(2-Methylpyrimidin-5-YL)ethan-1-amine (Molecular Weight: 137.18 g/mol ).

Predicted Fragment IonProposed StructurePredicted m/z (EI)Predicted m/z (ESI, [M+H]⁺)Fragmentation Pathway
Molecular Ion [M]⁺˙Intact Molecule137-Ionization
[M+H]⁺Protonated Molecule-138Protonation
[M-15]⁺Imine after loss of •CH₃122123α-Cleavage
[M-17]⁺Cation after loss of NH₃120121Loss of Ammonia
[M-43]⁺Pyrimidinyl cation9495Benzylic-type Cleavage
Fragment2-methylpyrimidine cation9394Ring Fragmentation

Experimental Protocol for Mass Spectrometry Analysis

To validate the predicted fragmentation pattern, the following experimental protocol is recommended. This protocol is designed to be a starting point and may require optimization based on the specific instrumentation available.

Instrumentation and Reagents
  • Mass Spectrometer: A high-resolution mass spectrometer, such as a Quadrupole Time-of-Flight (Q-TOF) or Orbitrap instrument, is recommended for accurate mass measurements.

  • Ionization Sources: Both Electron Ionization (EI) and Electrospray Ionization (ESI) sources should be utilized for a comprehensive analysis.

  • Sample: (R)-1-(2-Methylpyrimidin-5-YL)ethan-1-amine HCl.

  • Solvents: HPLC-grade methanol, acetonitrile, and water.

  • Additives: Formic acid (for ESI+).

Sample Preparation
  • For ESI-MS: Prepare a 1 mg/mL stock solution of the compound in methanol. Further dilute this stock solution with a 50:50 mixture of acetonitrile and water containing 0.1% formic acid to a final concentration of 1-10 µg/mL.

  • For EI-MS (if using a GC-MS): Prepare a 1 mg/mL solution in a suitable volatile solvent like dichloromethane or methanol. The free base may need to be generated from the HCl salt by neutralization for GC analysis.

ESI-MS/MS Method
  • Ionization Mode: Positive ion mode.

  • Infusion: Directly infuse the prepared sample solution into the mass spectrometer at a flow rate of 5-10 µL/min.

  • MS1 Scan: Acquire a full scan mass spectrum to identify the protonated molecular ion ([M+H]⁺).

  • MS/MS (Product Ion Scan): Select the [M+H]⁺ ion as the precursor ion and perform collision-induced dissociation (CID) or higher-energy collisional dissociation (HCD).

  • Collision Energy: Ramp the collision energy (e.g., 10-40 eV) to observe a range of fragment ions.

EI-MS Method (using GC-MS)
  • GC Column: A standard non-polar column (e.g., DB-5ms) is suitable.

  • Injection: Inject 1 µL of the prepared sample solution.

  • GC Program:

    • Initial temperature: 100 °C, hold for 1 min.

    • Ramp: 10 °C/min to 280 °C, hold for 5 min.

  • Ionization Energy: 70 eV.

  • Mass Range: m/z 40-400.

Start Sample Preparation ESI ESI-MS/MS Analysis Start->ESI EI EI-MS Analysis (GC-MS) Start->EI Data_Analysis Data Analysis and Fragmentation Pattern Validation ESI->Data_Analysis EI->Data_Analysis

Sources

Safety Operating Guide

Personal protective equipment for handling (R)-1-(2-Methylpyrimidin-5-YL)ethan-1-amine hcl

Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist, it is my priority to provide you with a comprehensive and practical guide for the safe handling of (R)-1-(2-Methylpyrimidin-5-YL)ethan-1-amine hcl. This document is designed to offer essential safety and logistical information, moving beyond a simple checklist to explain the reasoning behind each recommendation. Please note that while a specific Safety Data Sheet (SDS) for this exact compound was not located, the following guidance is based on the known hazards of structurally similar pyrimidine derivatives and amine hydrochlorides. It is imperative to always consult the official SDS for any chemical upon acquisition and before use.[1][2]

Hazard Identification and Risk Assessment: Understanding the Compound

(R)-1-(2-Methylpyrimidin-5-YL)ethan-1-amine hcl is a synthetic intermediate, likely a solid, used in pharmaceutical research and development.[3] Amine hydrochlorides and pyrimidine derivatives should generally be handled as substances that are:

  • Irritating to the skin, eyes, and respiratory system.[1][4][5][6]

  • Harmful if swallowed.[1][5]

  • Potentially capable of forming an allergic skin reaction .[6]

The hydrochloride salt form suggests it is a solid, which can pose an inhalation hazard if it becomes airborne dust.[6] Therefore, all handling procedures should be designed to minimize dust generation.[5]

Personal Protective Equipment (PPE): Your First Line of Defense

The selection of appropriate PPE is critical for minimizing exposure. The following table outlines the recommended PPE for handling this compound.

PPE CategoryRecommendationRationale
Eye Protection Chemical safety goggles or a full-face shield.[7]Protects against splashes and airborne dust that can cause serious eye irritation.[1][4][6] A face shield is recommended when there is a significant splash hazard.[7]
Hand Protection Nitrile or neoprene gloves.[7][8]These materials offer good resistance to amines and a range of chemicals.[8] Always inspect gloves for tears or punctures before use and never reuse disposable gloves.[8]
Body Protection A laboratory coat and closed-toed shoes.[1][2]Prevents skin contact with the compound.[2]
Respiratory Protection A NIOSH-approved respirator with a particulate filter (e.g., N95) or an organic vapor cartridge may be necessary.[7]Required if handling procedures are likely to generate dust or aerosols, or if working outside of a certified chemical fume hood.[2]

Operational and Handling Plan: A Step-by-Step Guide

Adherence to a strict operational plan is crucial for safe handling.

Engineering Controls

All handling of (R)-1-(2-Methylpyrimidin-5-YL)ethan-1-amine hcl, including weighing and preparing solutions, should be conducted in a well-ventilated area, preferably within a certified chemical fume hood.[1][2] Ensure that an eyewash station and safety shower are readily accessible.[5][7]

Step-by-Step Handling Protocol
  • Preparation : Before handling, ensure all necessary PPE is donned correctly. Prepare the work area by laying down absorbent bench paper.

  • Weighing : Carefully weigh the required amount of the solid compound in the fume hood to minimize the risk of inhaling any dust.

  • Solution Preparation : If preparing a solution, add the solid to the solvent slowly to avoid splashing.

  • Post-Handling : After handling, thoroughly wash your hands and any exposed skin with soap and water.[9] Clean all equipment used.

Spill Management

In the event of a spill, immediate action is required to mitigate risks.[1]

  • Evacuate : Evacuate all non-essential personnel from the immediate area.[1]

  • Ventilate : Ensure the area is well-ventilated.[1]

  • Contain : Wearing appropriate PPE, contain the spill using an inert absorbent material such as vermiculite, sand, or commercial spill absorbents.[1]

  • Collect : Carefully collect the absorbed material and place it in a labeled hazardous waste container.[1]

  • Decontaminate : Clean the spill area with a suitable solvent, and collect the cleaning materials as hazardous waste.[1]

  • Report : Report the spill to your institution's Environmental Health and Safety (EHS) department.[1]

Disposal Plan: Responsible Waste Management

Proper disposal of chemical waste is essential for laboratory safety and environmental protection.[2][10]

Waste Segregation
  • Solid Waste : Collect any solid waste, such as contaminated gloves, weighing paper, or absorbent materials, in a designated solid hazardous waste container.[1]

  • Liquid Waste : Collect unused or spent solutions in a designated liquid hazardous waste container.[1] Do not mix with other incompatible chemical waste streams.[1]

  • Empty Containers : Triple rinse empty containers with a suitable solvent.[1] The rinsate must be collected and disposed of as hazardous waste.[1]

Disposal Procedure

All waste containing (R)-1-(2-Methylpyrimidin-5-YL)ethan-1-amine hcl must be disposed of through a licensed environmental waste management company.[1][10] Contact your institution's EHS department to arrange for pickup and disposal.[1]

Workflow for Safe Handling and Disposal

cluster_prep Preparation cluster_handling Handling (in Fume Hood) cluster_cleanup Cleanup & Decontamination cluster_disposal Waste Disposal prep_ppe Don PPE prep_area Prepare Work Area prep_ppe->prep_area weigh Weigh Compound prep_area->weigh Proceed to handling dissolve Prepare Solution weigh->dissolve wash Wash Hands & Area dissolve->wash Complete handling decontaminate Decontaminate Equipment wash->decontaminate segregate Segregate Waste decontaminate->segregate Generate waste dispose Dispose via EHS segregate->dispose

Caption: Workflow for handling (R)-1-(2-Methylpyrimidin-5-YL)ethan-1-amine hcl.

References

  • Benchchem. Navigating the Disposal of Pyrimidin-4-yl-methanol: A Guide for Laboratory Professionals.
  • Tri-iso. MATERIAL SAFETY DATA SHEET.
  • UC Berkeley Office of Environment, Health & Safety. Glove Selection Guide.
  • ChemicalBook. Pyrimidine - Safety Data Sheet.
  • Benchchem. Navigating the Safe Disposal of Furo[3,4-d]pyrimidine: A Comprehensive Guide for Laboratory Professionals.
  • Enamine. safety data sheet - 1. PRODUCT AND COMPANY IDENTIFICATION 2. HAZARDS IDENTIFICATION.
  • Unknown Source. What are the Health and Safety Guidelines for Using Amines?.
  • Sigma-Aldrich. SAFETY DATA SHEET.
  • Unknown Source. 3-Butyn-1-amine Hydrochloride - SAFETY DATA SHEET.
  • CymitQuimica. Safety Data Sheet.
  • Smolecule. Buy 1-(2-Methylpyrimidin-5-yl)ethan-1-amine dihydrochloride.
  • Enamine. safety data sheet - 1. PRODUCT AND COMPANY IDENTIFICATION 2. HAZARDS IDENTIFICATION.
  • Cole-Parmer. Material Safety Data Sheet - Methylamine Hydrochloride, PA.
  • MilliporeSigma. SAFETY DATA SHEET.

Sources

×

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。